1-(Trifluorovinyl)cyclohex-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

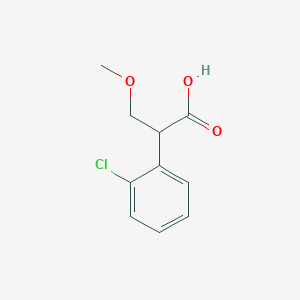

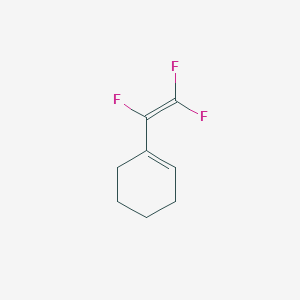

1-(Trifluorovinyl)cyclohex-1-ene is a special chemical provided by BOC Sciences . It has a molecular formula of C8H9F3 and a molecular weight of 162.15 .

Molecular Structure Analysis

The molecular structure of 1-(Trifluorovinyl)cyclohex-1-ene contains a total of 20 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 six-membered ring . It consists of 9 Hydrogen atoms, 8 Carbon atoms, and 3 Fluorine atoms .Physical And Chemical Properties Analysis

1-(Trifluorovinyl)cyclohex-1-ene is a liquid at room temperature . It has a refractive index of n 20D 1.43 (Predicted) .Applications De Recherche Scientifique

Diels-Alder Reactions and Cycloadditions

1-(Trifluorovinyl)cyclohex-1-ene can participate in Diels-Alder reactions, a type of cycloaddition that is crucial for constructing cyclic compounds. The Diels–Alder reaction involving trifluorovinyl substances, including compounds similar to 1-(Trifluorovinyl)cyclohex-1-ene, has been shown to proceed well, giving rise to regiospecific trifluorinated cyclohexene derivatives. This reaction underscores the utility of trifluorovinyl compounds in synthesizing fluorinated cyclohexenes, which are of interest in developing materials and pharmaceuticals with enhanced properties due to the presence of fluorine atoms (Yamada, Hondo, Konno, & Ishihara, 2016).

Ene Reactions

The ene reaction is another significant area where 1-(Trifluorovinyl)cyclohex-1-ene finds application. This reaction involves the transfer of a hydrogen atom to an olefin, forming new carbon-carbon and carbon-hydrogen bonds. For instance, the reaction of trifluoromethyl ketones with cyclohexene can lead to the formation of trifluorinated analogs of monoterpenes, indicating the potential of trifluorovinyl compounds in modifying organic molecules to introduce fluorine atoms, which can significantly alter the physical and chemical properties of the molecules (Nagai, Ogawa, Morita, Koyama, Ando, Miki, & Kumadaki, 1989).

Synthesis of Fluorinated Compounds

1-(Trifluorovinyl)cyclohex-1-ene and related compounds are key intermediates in the synthesis of fluorinated organic compounds. The introduction of fluorine atoms into organic molecules is highly sought after in the fields of materials science and pharmaceuticals due to the ability of fluorine to enhance the stability, lipophilicity, and bioactivity of organic compounds. The synthetic versatility of trifluorovinyl groups enables the construction of complex fluorinated molecules, which can serve as building blocks for a wide range of applications from drugs to advanced materials (Barlow, Haszeldine, & Murray, 1980).

Safety and Hazards

Propriétés

IUPAC Name |

1-(1,2,2-trifluoroethenyl)cyclohexene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3/c9-7(8(10)11)6-4-2-1-3-5-6/h4H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYQTTDUBGCJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methylbenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2713834.png)

![5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2713835.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2713837.png)

![N-(1-cyanocyclopentyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2713839.png)

![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2713841.png)

![7-Methoxy-thiazolo[5,4-d]pyrimidin-2-ylamine](/img/structure/B2713842.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2713845.png)